molecular formula C15H16N2O2S B510427 18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione CAS No. 141581-80-8

18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione

Cat. No.: B510427
CAS No.: 141581-80-8
M. Wt: 288.4g/mol
InChI Key: FCICWTXGPVBTKU-UHFFFAOYSA-N
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Description

2,3,8,9,10,11-Hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is a complex organic compound with a unique structure that combines elements of benzothiophene and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8,9,10,11-Hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione typically involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide. This reaction produces 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothienopyrimidine-7-carbonitrile, which can then be treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3,8,9,10,11-Hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

2,3,8,9,10,11-Hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,8,9,10,11-Hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,8,9,10,11-Hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is unique due to its specific combination of benzothiophene and pyrimidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

141581-80-8

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4g/mol

IUPAC Name

18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione

InChI

InChI=1S/C15H16N2O2S/c18-10-6-4-5-9-12-14(20-13(9)10)16-11-7-2-1-3-8-17(11)15(12)19/h1-8H2

InChI Key

FCICWTXGPVBTKU-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=C(C4=C(S3)C(=O)CCC4)C(=O)N2CC1

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)C(=O)CCC4)C(=O)N2CC1

Origin of Product

United States

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